molecular formula C5H11NO2S<br>C5H11NO2S<br>CH3S(CH2)2CH(NH2)COOH B559542 D-Methionine CAS No. 348-67-4

D-Methionine

Cat. No. B559542
CAS RN: 348-67-4
M. Wt: 149.21 g/mol
InChI Key: FFEARJCKVFRZRR-UHFFFAOYSA-N
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Description

D-Methionine is an amino acid found in mixture products used for nutrient supplementation . It is a member of the chemical class known as Alpha Amino Acids and Derivatives, where the amino group is attached to the alpha carbon . It is an optically active form of methionine having D-configuration . Methionine is an essential amino acid in humans, required for growth and tissue repair .


Synthesis Analysis

Methionine synthesis has been studied extensively. The highest L-methionine concentration from natural sources reached so far amounts to 35 g/L and is published as a patent using a genetically modified organism (GMO) of Escherichia coli . The methionine metabolism genes in E. coli MG1655 resulted in a methionine auxotroph that could be complemented by the insertion of met X/Y genes from various sources .


Molecular Structure Analysis

This compound has a molecular weight of 149.211 . Its structure is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, in the methionine cycle and aging, homocysteine plays a significant role . The conversion of methionine biosynthesis in E. coli from trans-sulfuration to direct sulfhydrylation has been demonstrated .


Physical And Chemical Properties Analysis

This compound is a white, crystalline substance, solid at room temperature . It is slightly soluble in water and insoluble in ethanol . Its point of fusion is 281-283°C . Its presence is easily identified due to its distinctive odor, which can be described as being like old garlic .

Scientific Research Applications

  • Studying Cellular Uptake : D-Methionine is used for investigating metabolic processes in cells. For example, deuterated methionine (d8-Met) was used to study cellular uptake in HeLa cells, demonstrating the potential of d8-Met for subcellular metabolic analysis (Spratt et al., 2022).

  • Agricultural Applications : this compound is important in animal nutrition, particularly in poultry. Its supplementation impacts biochemical and physiological parameters, such as growth performance and expression of nutrient transporters (Zhang et al., 2017).

  • Role in Steatohepatitis : Methionine's essential role in DNA methylation and glutathione biosynthesis is vital for understanding diseases like steatohepatitis. Its deficiency can lead to severe hepatic pathology, emphasizing its importance in liver health (Oz et al., 2008).

  • Radioprotection Research : this compound provides protection against radiation-induced DNA damage. Its radioprotective mechanism has been explored in studies using plasmid DNA assays, highlighting its potential in mitigating radiation effects (Yogo et al., 2020).

  • Cancer Research : Methionine's restriction may be a strategic approach in cancer growth control, especially for cancers dependent on methionine. The role of methionine in the metabolism and its influence on cancer cells is a significant area of study (Cavuoto & Fenech, 2012).

  • Protective Effects in Acoustic Trauma : this compound has been used to study its protective effects against acoustic trauma, demonstrating its potential application in auditory health (Alagic et al., 2011).

  • Nutritional Studies in Infants : Research on methionine's role in infant nutrition, particularly in the context of cysteine presence, has been significant for understanding dietary requirements in early life (Huang et al., 2012).

  • Imaging in Brain Tumors and Metastases : 11C-methionine PET imaging is a significant method in diagnosing and delineating brain tumors and metastases, providing crucial insights into neurological diseases (Glaudemans et al., 2013).

Safety and Hazards

D-Methionine should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

D-Methionine is an amino acid that primarily targets Methionine aminopeptidase 2 and Transcriptional regulator, HTH_3 family . Methionine aminopeptidase 2 is an enzyme that plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins . The Transcriptional regulator, HTH_3 family, is involved in gene regulation .

Mode of Action

For instance, it is involved in protein synthesis, where it contributes to the removal of the N-terminal methionine from nascent proteins .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in methylation reactions, redox maintenance, polyamine synthesis, and coupling to folate metabolism . It also contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway, which ultimately produces the antioxidant glutathione (GSH) . When the intake of methionine is increased, substrate flux through the transmethylation pathway decreases, and flux through the transsulfuration pathway increases .

Pharmacokinetics

It is known that this compound is used in nutrient supplementation, indicating that it is absorbed and metabolized in the body . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in various molecular and cellular effects. It is involved in methylation reactions, redox maintenance, and polyamine synthesis, which are crucial for cellular functions . It also plays a role in the biosynthesis of glutathione, an important antioxidant that helps counteract oxidative stress . Furthermore, this compound can influence gene expression, potentially affecting various biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous DNA-methylation status throughout the genome . This suggests that environmental factors can shape gene expression and subsequent health outcomes through mechanisms such as DNA methylation . .

Biochemical Analysis

Biochemical Properties

D-Methionine participates in numerous biochemical reactions. It is involved in the synthesis of proteins, where it often contributes to the start of the protein sequence . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can regulate metabolic processes, the innate immune system, and digestive functioning in mammals . This compound influences cell function by intervening in lipid metabolism, activating endogenous antioxidant enzymes such as methionine sulfoxide reductase A, and contributing to the biosynthesis of glutathione to counteract oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It serves as a precursor for SAM, which acts as a methyl donor in numerous methylation reactions, influencing gene expression . This compound also contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway, which ultimately produces the antioxidant glutathione (GSH) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, preloading this compound significantly reduced auditory brainstem response threshold shifts for both impulse and steady-state noise exposures in animal models .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in studies involving chickens, supplementation with this compound showed significant improvements in growth performance . Excessive levels of this compound can cause acidification of the body, which can exacerbate issues such as kidney, liver, or pancreatic disease .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor of succinyl-CoA, homocysteine, cysteine, creatine, and carnitine . It also contributes to the transsulfuration pathway, leading to the production of the antioxidant glutathione .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Recent studies have identified microbial methionine transporters that increase production yield and specificity .

Subcellular Localization

Current knowledge suggests that this compound and its metabolic products are predominantly located in the cytosol .

properties

IUPAC Name

2-amino-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
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InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N
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Canonical SMILES

CSCCC(C(=O)O)N
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Molecular Formula

Record name DL-METHIONINE
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DSSTOX Substance ID

DTXSID9020821
Record name DL-Methionine
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Molecular Weight

149.21 g/mol
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Physical Description

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma
Record name Methionine
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Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
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Solubility

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol)
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Density

Relative density (water = 1): 1.3
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Vapor Pressure

0.00000052 [mmHg]
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CAS RN

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3
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Melting Point

281 °C
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Synthesis routes and methods

Procedure details

686 l per hour of an aqueous solution with 83.6 kg of potassium D,L-methioninate (hydrolysis solution of 5-(2-methylmercaptoethyl)-hydantoin) with additionally 39.77 kg of recycled methionine and potassium compounds are fed in continuously at the top of a stirred reactor 10 with a capacity of 340 l. At the same time, carbon dioxide is fed in at the bottom of the reactor so that a pressure of 2-3 bar is carried in the reactor. Similarly, 0.38 kg per hour of defoaming agent are fed into the reactor in the form of an aqueous emulsion; this quantity corresponds to approximately 3940 ppm of defoaming agent per kilogram of total methionine. The reaction temperature is kept at 25° C. In order to keep a constant level in the reactor, quantities of reaction solution corresponding to the inflow are removed from the lower part of the reactor. The suspension removed is filtered, 66.5 kg per hour of solid D,L-methionine (calculated as dry substance) being obtained, and the mother liquor with a residual content of 39.77 kg of D,L-methionine can be recycled to the hydantoin hydrolysis stage as saponification agent. The yield is quantitative.
Name
potassium D,L-methioninate
Quantity
83.6 kg
Type
reactant
Reaction Step One
Quantity
39.77 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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D-Methionine
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